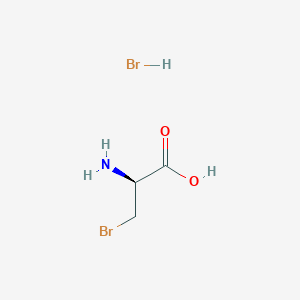
(2S)-2-amino-3-bromopropanoic acid hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-bromopropanoic acid hydrobromide is a chemical compound with significant importance in various scientific fields. This compound is a derivative of amino acids, specifically a brominated version of alanine. It is often used in research due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-bromopropanoic acid hydrobromide typically involves the bromination of alanine. One common method is the reaction of alanine with bromine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of hydrobromic acid as a brominating agent is common due to its effectiveness and availability.
化学反应分析
Types of Reactions
(2S)-2-amino-3-bromopropanoic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The amino group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino acid derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
科学研究应用
(2S)-2-amino-3-bromopropanoic acid hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-amino-3-bromopropanoic acid hydrobromide involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding to target molecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-3-iodopropanoic acid: Contains an iodine atom, leading to different reactivity and properties.
(2S)-2-amino-3-fluoropropanoic acid: Fluorinated version with unique chemical behavior.
Uniqueness
(2S)-2-amino-3-bromopropanoic acid hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C3H7Br2NO2 |
|---|---|
分子量 |
248.90 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-bromopropanoic acid;hydrobromide |
InChI |
InChI=1S/C3H6BrNO2.BrH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 |
InChI 键 |
WNBAVWRITVBBEM-HSHFZTNMSA-N |
手性 SMILES |
C([C@H](C(=O)O)N)Br.Br |
规范 SMILES |
C(C(C(=O)O)N)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


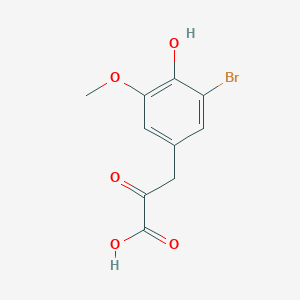
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
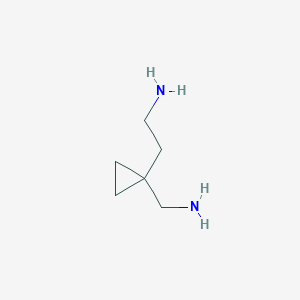
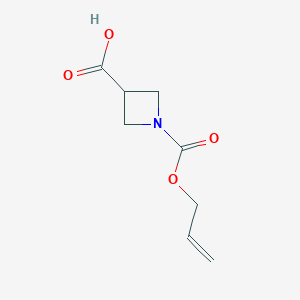
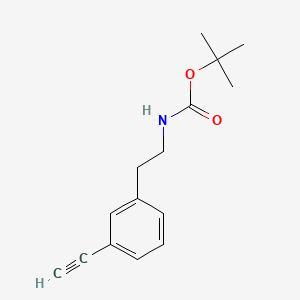
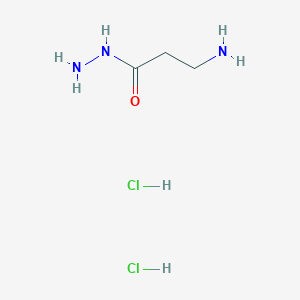
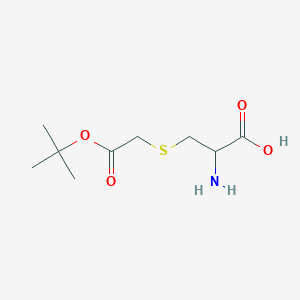
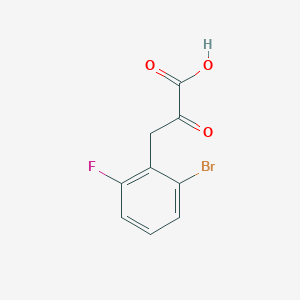
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
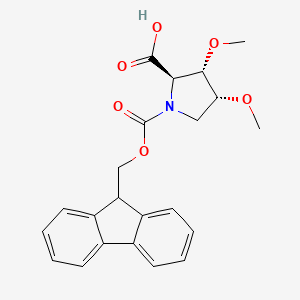
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)

